A Senior Application Scientist's Guide to 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
A Senior Application Scientist's Guide to 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Boronic Esters in Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the myriad tools available, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its functional group tolerance and mild conditions.[1][2] At the heart of this transformation lies the organoboron reagent. While free boronic acids are foundational, their pinacol ester derivatives have emerged as superior building blocks for many applications.
Boronic acid pinacol esters offer a significant advantage in terms of stability and handling. The cyclic dioxaborolane ring protects the boron center from premature degradation pathways like protodeboronation, a common challenge with electron-deficient or heteroaromatic boronic acids.[3][4] This enhanced stability translates to a longer shelf life, easier purification via standard techniques like column chromatography, and improved reproducibility in reactions.[5]
This guide focuses on a particularly valuable reagent: 4-Carboxy-2-fluorophenylboronic acid pinacol ester (CAS No. 1050423-87-4) . This molecule is a trifunctional building block, uniquely equipped with:
-
A stable boronic acid pinacol ester , poised for palladium-catalyzed cross-coupling.
-
An ortho-fluorine substituent, a common bioisostere used in drug design to modulate metabolic stability, pKa, and binding interactions.
-
A para-carboxylic acid , providing a versatile handle for subsequent derivatization, such as amide bond formation, enabling its incorporation into larger, more complex molecular scaffolds.
This document serves as a comprehensive technical resource for researchers, providing not only the fundamental properties of this reagent but also detailed, field-proven protocols for its synthesis and application, grounded in mechanistic principles.
Compound Profile and Physicochemical Properties
4-Carboxy-2-fluorophenylboronic acid pinacol ester is a white to off-white solid, valued for its stability and utility as a synthetic intermediate.[6] Its structural features are key to its chemical behavior. The electron-withdrawing nature of both the fluorine and carboxylic acid groups influences the electronic properties of the aromatic ring, which can affect the kinetics of the Suzuki-Miyaura coupling. The pinacol ester ensures the compound is bench-stable and compatible with a wide range of reaction conditions.[7]
| Property | Value | Source(s) |
| CAS Number | 1050423-87-4 | [8][9][10][11] |
| Molecular Formula | C₁₃H₁₆BFO₄ | [8][10] |
| Molecular Weight | 266.07 g/mol | [8][10] |
| Appearance | Solid | [8][10] |
| Melting Point | 199-204 °C | [6] |
| Synonyms | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [6][8] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [6] |
Synthesis via Miyaura Borylation: A Validated Protocol
The most common and efficient method for preparing arylboronic acid pinacol esters is the Miyaura borylation reaction.[5][12] This palladium-catalyzed process couples an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5][13] The reaction is highly valued for its excellent functional group tolerance, allowing for the direct conversion of complex aryl halides into their corresponding boronic esters.
The synthesis of 4-Carboxy-2-fluorophenylboronic acid pinacol ester typically starts from 4-bromo-3-fluorobenzoic acid. The choice of a mild base, such as potassium acetate (KOAc), is critical. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, reducing the yield of the desired product.[13]
Experimental Protocol: Miyaura Borylation
This protocol is a representative procedure adapted from established methods for the borylation of functionalized aryl bromides.
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Carboxy-2-fluorophenylboronic acid pinacol ester.
Workflow for Miyaura Borylation
Caption: Experimental workflow for the synthesis of boronic esters.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-Carboxy-2-fluorophenylboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7] This reaction enables the formation of a C(sp²)-C(sp²) bond, creating a biaryl linkage, a core structure in countless pharmaceutical agents and organic materials.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the boronic ester (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a borate species, facilitating the transfer.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling 4-Carboxy-2-fluorophenylboronic acid pinacol ester with a generic aryl bromide.
Materials:
-
4-Carboxy-2-fluorophenylboronic acid pinacol ester (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable Pd catalyst
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2M) or Potassium Phosphate (K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reactant Setup: In a flask, combine the aryl bromide (1.0 eq), 4-Carboxy-2-fluorophenylboronic acid pinacol ester (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Base: Add the chosen solvent system (e.g., Toluene and Ethanol). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Initiation: Add the aqueous base (e.g., 2M Na₂CO₃ solution) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: If the product contains the free carboxylic acid, an acidic work-up may be required. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Handling, Storage, and Safety
As a laboratory chemical, 4-Carboxy-2-fluorophenylboronic acid pinacol ester should be handled with appropriate care.
-
Safety: It is classified as an irritant. Avoid contact with skin and eyes, and do not breathe dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Storage: The compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere to prevent potential hydrolysis of the ester.[6]
Conclusion
4-Carboxy-2-fluorophenylboronic acid pinacol ester is a highly versatile and strategic building block for chemical synthesis. Its trifunctional nature—a stable boronic ester for robust cross-coupling, a fluorine atom for modulating biological properties, and a carboxylic acid for downstream functionalization—makes it an invaluable tool for medicinal chemists and materials scientists. The reliable protocols for its synthesis via Miyaura borylation and its application in Suzuki-Miyaura coupling provide a clear and efficient pathway to complex molecular architectures, accelerating discovery in drug development and beyond.
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LookChem. Cas 1050423-87-4, 4-Carboxy-2-fluorophenylboronic acid pinacol ester. [Link]
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ResearchGate. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Miyaura borylation. [Link]
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Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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LookChem. Cas 1050423-87-4,4-Carboxy-2-fluorophenylboronic acid pinacol ester. [Link]
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